molecular formula C10H6BrF3N2O5 B8630048 Methyl 3-bromo-5-nitro-4-(2,2,2-trifluoroacetamido)benzoate CAS No. 790254-16-9

Methyl 3-bromo-5-nitro-4-(2,2,2-trifluoroacetamido)benzoate

Cat. No. B8630048
Key on ui cas rn: 790254-16-9
M. Wt: 371.06 g/mol
InChI Key: HEAIJOGKHVIFQN-UHFFFAOYSA-N
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Patent
US08916599B2

Procedure details

To methyl 3-bromo-5-nitro-4-(2,2,2-trifluoroacetamido)-benzoate (9.69 g, 26.1 mmol) in 250 mL acetonitrile was added Cs2CO3 (10.2 g, 31.3 mmol) and methyliodide (3.3 mL, 52.2 mmol). The mixture was heated to 45° C. for 2 h. The solvent was removed in vac. Water and methanol were added and stirred for 20 minutes. The solid was filtered and washed with methanol.
Quantity
9.69 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:19]([O-:21])=[O:20])[C:11]=1[NH:12][C:13](=O)C(F)(F)F)[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[Cs+].[Cs+].CI>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:19]([O-:21])=[O:20])[C:11]=1[NH:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
9.69 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1NC(C(F)(F)F)=O)[N+](=O)[O-]
Name
Cs2CO3
Quantity
10.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
3.3 mL
Type
reactant
Smiles
CI
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vac
ADDITION
Type
ADDITION
Details
Water and methanol were added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC=1C=C(C(=O)OC)C=C(C1NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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